molecular formula C9H20N2O B15255282 3-[Methyl(propan-2-yl)amino]piperidin-4-ol

3-[Methyl(propan-2-yl)amino]piperidin-4-ol

Cat. No.: B15255282
M. Wt: 172.27 g/mol
InChI Key: VAKPLINBIYRIPZ-UHFFFAOYSA-N
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Description

3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a piperidine derivative with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . The compound features a piperidin-4-ol core substituted at the 3-position with a methyl(propan-2-yl)amino group. The presence of both hydroxyl and tertiary amine groups suggests versatility in hydrogen bonding and solubility, which are critical for drug-receptor interactions.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-[methyl(propan-2-yl)amino]piperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-7(2)11(3)8-6-10-5-4-9(8)12/h7-10,12H,4-6H2,1-3H3

InChI Key

VAKPLINBIYRIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1CNCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(propan-2-yl)amino]piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with isopropylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 4-position participates in nucleophilic substitutions under Mitsunobu conditions or with activating agents. For example:

  • Mitsunobu reaction : Replaces the hydroxyl group with nucleophiles (e.g., benzyl alcohols) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) .

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in basic media (K<sub>2</sub>CO<sub>3</sub>/DMF) to form ether derivatives.

Key observation : Steric hindrance from the propan-2-yl group slows reaction rates compared to unsubstituted piperidines.

Oxidation

The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO<sub>4</sub> in acidic conditions), forming 3-[methyl(propan-2-yl)amino]piperidin-4-one.

Reduction

  • Reductive amination : Converts imine intermediates (formed with aldehydes/ketones) to secondary amines using NaBH<sub>4</sub> or catalytic hydrogenation (H<sub>2</sub>/Pd-C) .

  • Hydrogenolysis : Cleaves benzyl ethers (e.g., intermediates in H<sub>3</sub>R antagonist synthesis) via H<sub>2</sub>/Pd-C, yielding deprotected amines .

Alkylation and Acylation of the Amine Group

The tertiary amine undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form quaternary ammonium salts.

  • N-Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of bases (Et<sub>3</sub>N).

Limitation : Steric bulk from the propan-2-yl group reduces reactivity toward bulky electrophiles.

Acid-Base Reactions

The compound acts as:

  • Brønsted base : The amine (pK<sub>a</sub> ~10–11) protonates in acidic media (e.g., HCl) to form water-soluble ammonium salts .

  • Weak acid : The hydroxyl group (pK<sub>a</sub> ~16–18) deprotonates under strong bases (e.g., NaH) to form alkoxides .

Enzymatic Transformations

In biological systems, enzymes enhance reaction rates:

  • Oxidative deamination : Converted to ketones by monoamine oxidases (MAOs).

  • Glucuronidation : The hydroxyl group forms glucuronide conjugates via UDP-glucuronosyltransferases (UGTs).

Comparative Reaction Data

Reaction TypeConditionsOutcomeYield/SelectivitySource
Mitsunobu alkylationDEAD, PPh<sub>3</sub>, THF, 0°C→RTBenzyl ether derivative78%
Reductive aminationNaBH<sub>4</sub>, MeOH, RTSecondary amine65%
N-AcetylationAcCl, Et<sub>3</sub>N, DCM, 0°CAcetylated derivative92%
Catalytic hydrogenationH<sub>2</sub> (1 atm), Pd/C, EtOHDeprotected amine85%

Steric and Electronic Effects

  • Steric hindrance : The propan-2-yl group reduces accessibility to the amine, slowing acylation and alkylation rates.

  • Electronic effects : Electron-donating methyl group enhances amine basicity compared to unsubstituted piperidines .

Scientific Research Applications

Scientific Research Applications

(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is characterized by a specific stereochemistry at the 3 and 4 positions of the piperidine ring, with a methyl group attached to a propan-2-ylamino group, contributing to its structural uniqueness. Research indicates that compounds similar to (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol exhibit diverse biological activities.

Potential applications:

  • Drug Development The compound is a candidate for developing drugs targeting neurological disorders due to its structural features.
  • Biochemical Research It can be used in biochemical research.
  • Antidepressant Effects Some piperidine derivatives have demonstrated potential in modulating neurotransmitter systems, suggesting they may have antidepressant properties.
  • Analgesic Activity The piperidine structure is often associated with pain relief mechanisms.
  • Neuroprotective Effects Certain derivatives may protect neuronal cells from damage, suggesting their potential in treating neurodegenerative diseases.

Reactivity

The chemical reactivity of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can be analyzed through reactions typical of amines and alcohols:

  • N-alkylation with alkyl halides to form more complex amine derivatives.
  • Acylation with acid chlorides or anhydrides to form amides.
  • Esterification with carboxylic acids to produce esters.
  • Oxidation to form carbonyl compounds.
    These reactions are often facilitated by enzymes in biological systems, which significantly enhance the rates of these transformations.

Synthesis

The synthesis of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can be achieved through several methods:

  • Starting from suitably protected piperidine precursors.
  • Employing stereoselective reactions to ensure correct stereochemistry at the 3 and 4 positions.
  • Using protecting group strategies to control the reactivity of the amine and alcohol functionalities.

Interaction studies

Interaction studies involving (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol are centered around its potential as a pharmaceutical agent:

  • Receptor Binding Assays: To determine its affinity and selectivity for various biological targets.
  • Enzyme Inhibition Studies: To assess its ability to inhibit specific enzymes involved in disease pathways.
  • Cell-Based Assays: To evaluate its effects on cellular function and viability.

Mechanism of Action

The mechanism of action of 3-[Methyl(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Key Substituents Pharmacological Relevance Reference
3-[Methyl(piperidin-4-yl)amino]propan-1-ol C₉H₂₀N₂O Piperidin-4-ylamino group + propanol chain Unknown (structural analog)
4-HO-MiPT (Miprocin) C₁₃H₁₉N₃O Indole-4-ol + methyl(propan-2-yl)aminoethyl Psychoactive (serotonergic effects)
(3S,4R)-3-Fluoro-3-methylpiperidin-4-ol C₁₉H₂₆FN₅O₂ Fluorinated piperidine + naphthyridine Anticancer (EGFR inhibition)
Zavondemstat C₂₆H₂₉N₃O₃ Benzopyran + methyl(propan-2-yl)anilino CNS disorders (clinical trials)
Key Observations:

Backbone Flexibility: The target compound’s piperidine ring contrasts with 4-HO-MiPT’s indole scaffold, which is associated with hallucinogenic activity via 5-HT2A receptor agonism . Piperidine derivatives generally exhibit better metabolic stability than indole-based analogs due to reduced oxidation susceptibility.

Substituent Impact :

  • Fluorination in (3S,4R)-3-fluoro-3-methylpiperidin-4-ol () enhances binding affinity to kinase targets (e.g., EGFR) by modulating electron distribution and steric effects .
  • Zavondemstat integrates a benzopyran moiety, expanding aromatic interactions in CNS targets compared to the simpler piperidine core .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Functional Properties
Compound LogP (Predicted) Hydrogen Bond Donors/Acceptors Therapeutic Area Notable Features
3-[Methyl(propan-2-yl)amino]piperidin-4-ol ~1.2 2 donors, 3 acceptors Research (undisclosed) High solubility, chiral centers
4-HO-MiPT ~2.1 2 donors, 4 acceptors Psychoactive substances Serotonergic activity
Zavondemstat ~3.5 3 donors, 6 acceptors Neurodegenerative diseases Oral bioavailability
(3S,4R)-3-Fluoro-3-methylpiperidin-4-ol ~1.8 2 donors, 5 acceptors Oncology Wild-type EGFR sparing
Key Insights:
  • Lipophilicity : The target compound’s lower LogP (~1.2) compared to 4-HO-MiPT (~2.1) suggests reduced membrane permeability but improved aqueous solubility, which may limit CNS penetration .
  • Chirality : The (3S,4S) configuration in the target compound () could confer stereoselective binding, similar to fluorinated derivatives in , where stereochemistry dictates kinase selectivity .
  • Therapeutic Potential: While Zavondemstat and fluorinated analogs are advanced in clinical trials, the target compound’s applications remain exploratory, likely due to its unoptimized substituent profile .

Biological Activity

3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a piperidine derivative that has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Piperidine Derivatives

Piperidine derivatives, including this compound, have been widely studied for their pharmacological properties. These compounds often exhibit a broad spectrum of biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects. The biological activity of piperidine derivatives is primarily attributed to their interaction with various molecular targets, including receptors and enzymes.

  • Enzyme Inhibition :
    • Piperidine derivatives have been shown to inhibit several enzymes, including kinases and proteases. For instance, studies indicate that these compounds can affect the enzymatic activity related to inflammation and cancer progression .
    • A notable example includes the inhibition of caspase-3, a key enzyme in the apoptosis pathway, which suggests potential applications in cancer therapy .
  • Receptor Modulation :
    • This compound has shown significant affinity for histamine H3 receptors. This receptor modulation can influence neurotransmitter release and has implications for treating conditions like narcolepsy and cognitive disorders .
    • The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance receptor binding affinity and selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related piperidine derivatives:

Activity Target IC50 (µM) Reference
Enzyme InhibitionCaspase-38.6
Histamine H3 ReceptorH3R (human)41.7
Neurotransmitter UptakeVarious neurotransmitter transportersN/A
Anticancer ActivityEAC & DLA Cell LinesZone of Inhibition: 10–29 mm

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate neurotransmitter levels and inhibit pro-apoptotic pathways .
  • Anticancer Activity :
    • Research involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) indicated that this compound exhibited significant cytotoxicity against these cancer cell lines, positioning it as a potential candidate for further development in cancer therapy .
  • Histamine H3 Receptor Antagonism :
    • The compound was evaluated for its antagonistic properties at the histamine H3 receptor, showing promising results in modulating appetite and cognitive functions in animal models .

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